Cas no 17142-81-3 (2-Ethyl-6-benzothiazolamine)

2-Ethyl-6-benzothiazolamine 化学的及び物理的性質

名前と識別子

-

- 2-Ethylbenzo[d]thiazol-6-amine

- 6-Benzothiazolamine,2-ethyl-(9CI)

- 2-ethyl-1,3-benzothiazol-6-amine

- 2-Ethyl-6-benzothiazolamine

- 6-Benzothiazolamine,2-ethyl-

- 2-Aethyl-6-aminobenzothiazol

- 2-Ethyl-6-amino-benzothiazol

- 2-ethyl-6-amino-benzothiazole

- 2-Ethyl-benzothiazol-6-ylamine

- 6-Amino-2-ethyl-benzothiazol

- 6-Amino-2-methyl-benzthiazol

- 6-benzothiazolamine,2-ethyl

- 2-ethyl-1,3-benzothiazol-6-amine(SALTDATA: FREE)

- 6-benzothiazolamine, 2-ethyl-

- DTXSID40348579

- AKOS002391998

- BS-37400

- 6-Amino-2-ethyl-1,3-benzothiazole

- FT-0735996

- 2-ethyl-6-aminobenzothiazole

- Z385481306

- MFCD10686567

- 17142-81-3

- EN300-259916

- CS-0448349

- InChI=1/C9H10N2S/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2,10H2,1H

- SCHEMBL10047756

- G45758

- DB-338425

-

- MDL: MFCD10686567

- インチ: InChI=1S/C9H10N2S/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2,10H2,1H3

- InChIKey: JBEXHLHFVASCMQ-UHFFFAOYSA-N

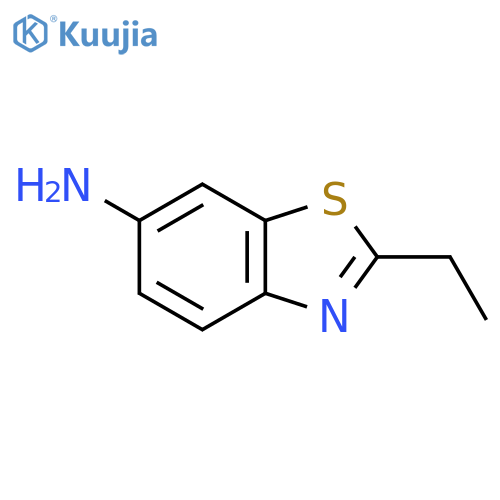

- ほほえんだ: CCC1=NC2=C(C=C(C=C2)N)S1

計算された属性

- せいみつぶんしりょう: 178.05600

- どういたいしつりょう: 178.05646950g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

- 密度みつど: 1.261

- ゆうかいてん: NA

- ふってん: 332.8°C at 760 mmHg

- フラッシュポイント: 155°C

- 屈折率: 1.695

- PSA: 67.15000

- LogP: 3.02210

- じょうきあつ: 0.0±0.7 mmHg at 25°C

2-Ethyl-6-benzothiazolamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-Ethyl-6-benzothiazolamine 税関データ

- 税関コード:2934200090

- 税関データ:

中国税関コード:

2934200090概要:

293420090.ベンゾチアゾール環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

293420090.構造中にベンゾチアゾール環系(水素化の有無にかかわらず)を含む他の化合物は、さらに縮合していない。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2-Ethyl-6-benzothiazolamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM127716-1g |

2-ethylbenzo[d]thiazol-6-amine |

17142-81-3 | 95% | 1g |

$*** | 2023-03-31 | |

| Enamine | EN300-259916-0.25g |

2-ethyl-1,3-benzothiazol-6-amine |

17142-81-3 | 95.0% | 0.25g |

$189.0 | 2025-03-21 | |

| abcr | AB267835-1g |

2-Ethyl-1,3-benzothiazol-6-amine, 95%; . |

17142-81-3 | 95% | 1g |

€473.60 | 2025-02-20 | |

| Apollo Scientific | OR53120-250mg |

6-Amino-2-ethyl-1,3-benzothiazole |

17142-81-3 | 250mg |

£186.00 | 2024-05-24 | ||

| Enamine | EN300-259916-0.1g |

2-ethyl-1,3-benzothiazol-6-amine |

17142-81-3 | 95.0% | 0.1g |

$132.0 | 2025-03-21 | |

| Enamine | EN300-259916-1.0g |

2-ethyl-1,3-benzothiazol-6-amine |

17142-81-3 | 95.0% | 1.0g |

$382.0 | 2025-03-21 | |

| eNovation Chemicals LLC | Y1262072-5g |

6-Benzothiazolamine,2-ethyl-(9CI) |

17142-81-3 | 95% | 5g |

$1560 | 2024-06-06 | |

| Enamine | EN300-259916-5.0g |

2-ethyl-1,3-benzothiazol-6-amine |

17142-81-3 | 95.0% | 5.0g |

$1291.0 | 2025-03-21 | |

| 1PlusChem | 1P00ADFY-1g |

6-Benzothiazolamine,2-ethyl-(9CI) |

17142-81-3 | 95% | 1g |

$303.00 | 2025-02-25 | |

| Ambeed | A115275-1g |

2-Ethylbenzo[d]thiazol-6-amine |

17142-81-3 | 95+% | 1g |

$316.0 | 2024-04-22 |

2-Ethyl-6-benzothiazolamine 関連文献

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

2-Ethyl-6-benzothiazolamineに関する追加情報

Introduction to 2-Ethyl-6-benzothiazolamine (CAS No. 17142-81-3) and Its Emerging Applications in Chemical Biology

2-Ethyl-6-benzothiazolamine, identified by the Chemical Abstracts Service Number (CAS No.) 17142-81-3, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to the benzothiazole class, a scaffold widely recognized for its versatility in medicinal chemistry and drug discovery. The benzothiazole core is characterized by a fused thiophene and benzene ring system, which serves as a privileged structure in the development of bioactive molecules. The introduction of an ethyl group at the 2-position and an amine substituent at the 6-position further enhances its potential as a pharmacophore, making it a promising candidate for various therapeutic applications.

The structural features of 2-Ethyl-6-benzothiazolamine contribute to its remarkable biological activity. The presence of the amine group at the 6-position allows for hydrogen bonding interactions with biological targets, while the ethyl substituent at the 2-position influences the compound's solubility and metabolic stability. These characteristics make it an attractive molecule for further exploration in drug design and development. Recent studies have highlighted the compound's potential in modulating enzyme activity and interacting with specific protein targets, which are crucial for understanding its pharmacological effects.

In recent years, there has been growing interest in exploring the therapeutic potential of benzothiazole derivatives, including 2-Ethyl-6-benzothiazolamine. Research has demonstrated that benzothiazole-based compounds exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, anticancer, and antiviral properties. For instance, studies have shown that derivatives of benzothiazole can inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. The amine functional group in 2-Ethyl-6-benzothiazolamine plays a critical role in these interactions, allowing for precise targeting of disease-causing pathways.

One of the most compelling aspects of 2-Ethyl-6-benzothiazolamine is its ability to serve as a building block for more complex molecules. In drug discovery pipelines, such compounds are often used to scaffold novel molecules with enhanced pharmacological properties. The versatility of 2-Ethyl-6-benzothiazolamine lies in its ability to undergo various chemical modifications, enabling researchers to fine-tune its biological activity for specific therapeutic needs. For example, functionalization at different positions on the benzothiazole ring can lead to compounds with improved selectivity and efficacy.

The synthesis of 2-Ethyl-6-benzothiazolamine (CAS No. 17142-81-3) involves multi-step organic reactions that highlight its synthetic accessibility. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the benzothiazole core. Subsequent functionalization steps introduce the ethyl group and the amine substituent, resulting in the desired product. Advances in synthetic methodologies have made it possible to produce 2-Ethyl-6-benzothiazolamine with high purity and yield, facilitating its use in downstream applications.

From a chemical biology perspective, 2-Ethyl-6-benzothiazolamine offers insights into understanding molecular interactions at the atomic level. High-resolution structural studies using techniques such as X-ray crystallography have provided valuable information about how this compound interacts with biological targets. These studies not only enhance our understanding of its mechanism of action but also guide future modifications to improve its therapeutic potential. The detailed structural information obtained from such studies is crucial for rational drug design and optimization.

The pharmaceutical industry has taken note of the promising properties of 2-Ethyl-6-benzothiazolamine (CAS No. 17142-81-3) and is actively exploring its potential in developing new drugs. Preclinical studies have shown encouraging results regarding its efficacy and safety profiles in various disease models. These findings have laid the groundwork for further clinical investigations aimed at evaluating its therapeutic benefits in human populations. The growing body of evidence supporting the use of benzothiazole derivatives underscores their significance as pharmacological tools.

Future research directions for 2-Ethyl-6-benzothiazolamine include exploring its role in modulating immune responses and combating chronic diseases. The compound's ability to interact with multiple biological targets makes it a versatile candidate for addressing complex pathological conditions. Additionally, computational modeling techniques are being employed to predict how modifications to its structure might affect its biological activity. These computational approaches complement experimental efforts by providing rapid screening tools for identifying lead compounds.

In conclusion,2-Ethyl-6-benzothiazolamine (CAS No. 17142-81-3) is a structurally intriguing compound with significant potential in chemical biology and drug discovery. Its unique properties make it an attractive candidate for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing medical science.

17142-81-3 (2-Ethyl-6-benzothiazolamine) 関連製品

- 2941-62-0(2-methyl-1,3-benzothiazol-6-amine)

- 42517-23-7(2-Isopropyl-benzothiazol-6-ylamine)

- 2227662-29-3(rac-tert-butyl 3-(1R,3S)-3-amino-2,2-dimethylcyclopropylazetidine-1-carboxylate)

- 1564541-05-4(3-(3,4-dichlorophenyl)-3-fluoropropan-1-amine)

- 1384745-52-1(1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate)

- 1167056-97-4(3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde)

- 18305-22-1(2-amino-2-methylbutanamide hydrochloride)

- 2248259-63-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-methylphenyl)acetate)

- 946328-17-2(1-(4-methoxyphenyl)-3-{(4-nitrophenyl)methylsulfanyl}-1,2-dihydropyrazin-2-one)

- 1353984-38-9([1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester)